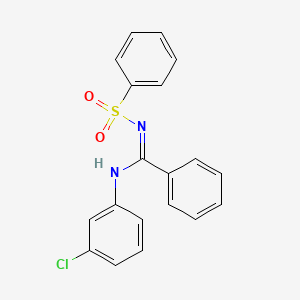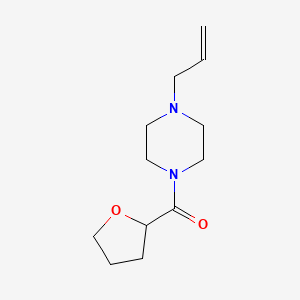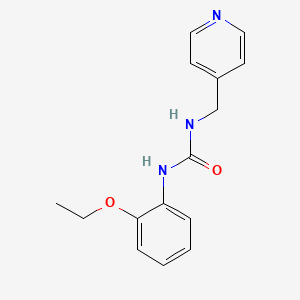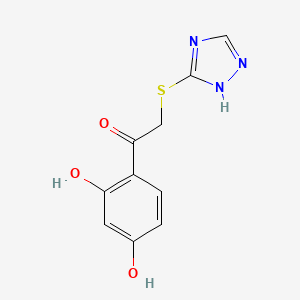
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide inhibits the activity of CAIX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate. This results in a decrease in pH, which can lead to cell death in cancer cells that rely on CAIX for pH regulation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of intraocular pressure in glaucoma, and modulation of neuronal excitability in epilepsy. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent inhibitor of CAIX and has been shown to have efficacy in preclinical studies. However, N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide also has potential off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective CAIX inhibitors that can be administered in vivo. Another area of interest is the investigation of the potential applications of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential off-target effects.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step reaction process, starting with the reaction of 3-chloroaniline with benzene sulfonyl chloride to form N-(3-chlorophenyl)benzenesulfonamide. This compound is then reacted with benzoyl isocyanate to form N-(3-chlorophenyl)-N'-(benzoyl)benzenesulfonamide, which is further reacted with ammonium acetate to form N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition by N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-chlorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHQMCNRZRKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![3-(allylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5315220.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)